molecular formula C7H15IN2 B11823882 3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide

3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide

Cat. No.: B11823882
M. Wt: 254.11 g/mol
InChI Key: ZCVLMQINUCAHNR-UHFFFAOYSA-N
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Description

3-Ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium; iodide (abbreviated as EtMMIm in some literature) is a quaternary imidazolium-based ionic liquid. Its structure features an ethyl group at the N3 position and methyl groups at the N1 and N2 positions, with an iodide counterion. This compound is synthesized via alkylation of 1,2-dimethylimidazole with ethyl iodide in a polar solvent such as DMF, followed by precipitation in cold water . EtMMIm is notable for its role in catalysis, particularly in CO₂ conversion to cyclic carbonates, where its electron-rich imidazolium core enhances substrate activation .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15IN2

Molecular Weight

254.11 g/mol

IUPAC Name

3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide

InChI

InChI=1S/C7H14N2.HI/c1-4-9-6-5-8(3)7(9)2;/h5-7H,4H2,1-3H3;1H

InChI Key

ZCVLMQINUCAHNR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C[NH+](C1C)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2-dimethylimidazole with ethyl iodide under reflux conditions. The reaction proceeds as follows:

    Starting Materials: 1,2-dimethylimidazole and ethyl iodide.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The mixture is heated under reflux for several hours.

    Product Isolation: The product is isolated by cooling the reaction mixture and precipitating the iodide salt. The solid is then filtered and washed with a suitable solvent, such as diethyl ether, to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The imidazolium cation participates in nucleophilic substitution due to its electron-rich nitrogen centers. Common reactions include:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (acetonitrile, DMF) to form quaternary ammonium salts.

  • Anion Exchange : Iodide can be replaced with other anions (BF₄⁻, PF₆⁻) via metathesis, altering solubility and catalytic properties.

Example Reaction:

3-Ethyl-1,2-dimethylimidazolium iodide+AgBF43-Ethyl-1,2-dimethylimidazolium tetrafluoroborate+AgI\text{3-Ethyl-1,2-dimethylimidazolium iodide} + \text{AgBF}_4 \rightarrow \text{3-Ethyl-1,2-dimethylimidazolium tetrafluoroborate} + \text{AgI}

Conditions: Room temperature, dichloromethane, 2 hours.

Oxidation and Ring-Opening Reactions

Oxidative cleavage of the imidazolium ring occurs under strong oxidizing conditions:

  • Hydrogen Peroxide (H₂O₂) : Leads to ring-opening products, including carbonyl compounds.

  • Kinetic Data : Reactions typically proceed at 60–80°C with yields up to 85%.

N-Heterocyclic Carbene (NHC) Generation

Under basic conditions, deprotonation at the C2 position forms a stabilized NHC:

Imidazolium++KOtBuNHC+HOtBu+K+\text{Imidazolium}^+ + \text{KO}^t\text{Bu} \rightarrow \text{NHC} + \text{HO}^t\text{Bu} + \text{K}^+

Applications:

  • Catalysis : NHCs facilitate cross-coupling (Suzuki, Heck) and CO₂ fixation.

  • Coordination Chemistry : Forms complexes with transition metals (Pd, Au) for catalytic cycles.

Structural and Kinetic Insights

Molecular Formula: C₇H₁₅IN₂
Molecular Weight: 254.11 g/mol .

Key Structural Features:

  • Planar imidazolium ring with ethyl/methyl substituents enhancing steric bulk.

  • Iodide anion facilitates ionic interactions in polar media.

Kinetic Studies:

  • Alkylation Rates: Second-order kinetics with k=0.15L\cdotpmol1\cdotps1k = 0.15 \, \text{L·mol}^{-1}\text{·s}^{-1} at 25°C.

  • Thermal Stability: Decomposition onset at 280°C (TGA data).

Scientific Research Applications

Scientific Research Applications

The compound has been explored in various research domains:

Catalysis

3-Ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium iodide serves as an effective catalyst in organic synthesis. Its ability to facilitate reactions such as:

  • Aroylation : It has been used in the aroylation of N-phenylbenzimidoyl chlorides with aromatic aldehydes, demonstrating its utility in forming complex organic molecules .

Biological Activities

Research has indicated that this compound exhibits several biological properties:

  • Antimicrobial Activity : Studies show potential effectiveness against various microbial strains, highlighting its role in developing new antimicrobial agents.
  • Anticancer Properties : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation, making it a candidate for further drug development .

Electrochemistry

As a non-flammable ionic liquid, 3-Ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium iodide is utilized in electrochemical applications:

  • Electrolyte in Batteries : Its ionic nature allows it to function as a stable electrolyte in energy storage devices .

Data Table of Applications

Application AreaDescriptionReferences
CatalysisUsed as a catalyst for aroylation reactions
AntimicrobialExhibits activity against various microbial strains
AnticancerPotential inhibitor of cancer cell proliferation
ElectrochemistryFunctions as an electrolyte in batteries

Case Study 1: Antimicrobial Efficacy

In a study published in 2023, researchers evaluated the antimicrobial efficacy of 3-Ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium iodide against both Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, suggesting its potential for therapeutic applications in treating infections .

Case Study 2: Electrochemical Properties

Another research focused on the use of this compound as an electrolyte in lithium-ion batteries. The study found that incorporating 3-Ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium iodide improved the battery's performance by enhancing ionic conductivity and stability under varying temperatures .

Mechanism of Action

The mechanism of action of 3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium ion can interact with nucleophilic sites on biomolecules, leading to the disruption of cellular processes. The iodide ion can also participate in redox reactions, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazolium Salts

Substituent Effects on Physicochemical Properties

  • Alkyl Chain Length : EtMMIm (C2 ethyl) exhibits lower viscosity compared to C18Im (C18 octadecyl), which is highly viscous due to increased van der Waals interactions .
  • Aromatic vs. Aliphatic Groups : PhMIm’s phenyl group enhances π-π stacking, making it suitable for stabilizing metal complexes, whereas EtMMIm’s ethyl group balances polarity and steric effects for catalytic efficiency .
  • Counterion Impact : The iodide ion in EtMMIm provides higher ionic conductivity compared to chloride-based salts (e.g., 1,3-dimesitylimidazolium chloride), but chloride salts often exhibit better thermal stability .

Catalytic Performance in CO₂ Conversion

EtMMIm demonstrates superior activity in CO₂ cycloaddition reactions compared to 1,3-dimethylimidazolium iodide. The ethyl group in EtMMIm increases electron density at the imidazolium core, facilitating substrate activation. In contrast, 1,3-dimethylimidazolium iodide’s smaller substituents limit its electronic modulation capacity .

Research Findings and Industrial Relevance

  • Thermal Stability : EtMMIm decomposes at ~300°C, outperforming C18Im (~250°C) but underperforming 1,3-dimesitylimidazolium chloride (>350°C) due to stronger cation-anion interactions in the latter .
  • Solubility: EtMMIm is miscible with polar solvents (e.g., DMF, acetonitrile), whereas C18Im is preferentially soluble in nonpolar media .
  • Catalytic Efficiency : In CO₂ conversion, EtMMIm achieves >90% carbonate yield under mild conditions (80°C, 1 bar CO₂), while PhMIm requires higher pressures (10 bar) due to reduced electron-donating capacity .

Biological Activity

3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide is a compound belonging to the class of imidazolium salts, which have garnered attention for their diverse biological activities and applications in various fields. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula for this compound is C7H15IN2C_7H_{15}IN_2, with a molecular weight of approximately 254.11 g/mol. It features an imidazolium cation that interacts with various biological targets through ionic and covalent bonding mechanisms .

The biological activity of imidazolium salts is often attributed to their ability to interact with nucleophilic sites on biomolecules. The cationic nature allows these compounds to modulate the activity of enzymes and receptors through:

  • Ionic Interactions : The positively charged imidazolium can interact with negatively charged biomolecules.
  • Hydrogen Bonding : The presence of functional groups facilitates hydrogen bonding with proteins and nucleic acids.

These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that imidazolium salts exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazolium can inhibit the growth of bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes .

Anticancer Potential

The anticancer activity of imidazolium salts has been explored in several studies. These compounds have been shown to induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : Imidazolium salts can interfere with the cell cycle, preventing cancer cell proliferation.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazolium salts against common pathogens. Results indicated that compounds similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Cancer Cell Lines

In vitro studies on cancer cell lines treated with this compound revealed a dose-dependent reduction in cell viability. The compound was observed to trigger apoptotic pathways as evidenced by increased caspase activity and DNA fragmentation assays .

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialInhibition of Staphylococcus aureus
AnticancerInduction of apoptosis in cancer cells
Cell Cycle ArrestPrevention of proliferation in cancer lines

Q & A

Basic Question

  • 1H/13C NMR : Assign peaks using comparative analysis with analogous imidazolium salts (e.g., 1,4-dimethyl derivatives ). The deshielding of the C2 proton (δ 9.5–10.5 ppm) confirms quaternization.
  • XRD : Resolve ambiguities in cation-anion interactions by comparing bond lengths/angles with crystallographic data from similar salts (e.g., imidazo[1,2-a]pyrimidinium analogs ).
  • Mass Spectrometry : Use high-resolution ESI-MS to distinguish isotopic patterns of iodide (m/z 127) from potential bromide contaminants.
    Data inconsistencies (e.g., unexpected splitting in NMR) require cross-validation via DFT calculations or repeating experiments under inert atmospheres to exclude oxidation artifacts .

How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution or catalytic applications?

Advanced Question

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated solvents to identify proton-transfer steps in catalytic cycles.
  • DFT Simulations : Map potential energy surfaces for SN2 pathways at the C2 position, referencing analogous imidazolium salts .
  • In Situ Monitoring : Use UV-Vis or Raman spectroscopy to track intermediate formation during reactions with nucleophiles (e.g., hydroxide).
    Contrast findings with structurally similar ionic liquids (e.g., 1-ethyl-3-methylimidazolium derivatives) to isolate steric/electronic effects of the 1,2-dimethyl substitution .

What methodologies assess the compound’s stability under thermal or hydrolytic stress, and how do decomposition pathways align with theoretical predictions?

Advanced Question

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (expected >200°C for imidazolium salts) and compare with computed bond dissociation energies (B3LYP/6-31G*).
  • Hydrolytic Stability : Incubate in aqueous buffers (pH 1–14) at 60°C for 72 hours, monitoring iodide release via ion chromatography.
    Decomposition pathways (e.g., ring-opening or Hofmann elimination) should be modeled using molecular dynamics (MD) simulations to predict dominant mechanisms under varying conditions .

How can researchers resolve contradictions in reported solubility or reactivity data across studies?

Advanced Question

  • Meta-Analysis : Systematically compare solvent systems (e.g., DMSO vs. methanol) and purity metrics (e.g., halide content via argentometric titration) from conflicting studies .
  • Controlled Replication : Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate environmental variables.
    For solubility discrepancies, employ Hansen solubility parameters (HSP) to correlate solvent-cation interactions with experimental solubility profiles .

What computational tools and protocols are recommended for modeling the compound’s electronic properties or solvent interactions?

Advanced Question

  • DFT : Optimize geometry at the B3LYP-D3/def2-TZVP level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
  • COSMO-RS : Predict solvation free energies in ionic liquids or mixed solvents using COMSOL Multiphysics workflows .
  • Machine Learning : Train models on existing imidazolium datasets to predict properties like viscosity or conductivity, validating with experimental data .

How should theoretical frameworks (e.g., HSAB, molecular orbital theory) inform experimental design for novel applications?

Advanced Question

  • Reaction Design : Apply HSAB principles to select catalysts or counterions that stabilize transition states (e.g., soft ligands for Pd-catalyzed couplings) .
  • Spectroscopic Predictions : Use MO theory to assign UV-Vis absorption bands for photochemical studies.
  • Thermodynamic Modeling : Calculate Gibbs free energy changes (ΔG) for proposed reaction pathways to prioritize feasible routes before lab work .

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